molecular formula C7H11NO4 B064000 5-(Carboxymethyl)pyrrolidine-2-carboxylic acid CAS No. 176036-37-6

5-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B064000
CAS No.: 176036-37-6
M. Wt: 173.17 g/mol
InChI Key: LIZWYFXJOOUDNV-UHFFFAOYSA-N
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Description

5-(Carboxymethyl)proline is a derivative of L-proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of a carboxymethyl group at the 5th position of the proline ring. It is an α-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The stereoselective preparation of lipidated carboxymethyl-proline derivatives involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the synthesis of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains, starting from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .

Industrial Production Methods

While specific industrial production methods for 5-(Carboxymethyl)proline are not extensively documented, the general approach involves biocatalytic processes using engineered enzymes to achieve high stereoselectivity and yield. The use of crotonases and malonyl-CoA synthetase in tandem enzyme-catalyzed reactions is a promising method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Carboxymethyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the proline ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .

Scientific Research Applications

5-(Carboxymethyl)proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Carboxymethyl)proline involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in proline metabolism, influencing the biosynthesis and degradation of proteins. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent compound, which lacks the carboxymethyl substitution.

    Pipecolic Acid: A similar compound with a different ring structure.

    Hydroxyproline: Another proline derivative with a hydroxyl group substitution.

Uniqueness

5-(Carboxymethyl)proline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other proline derivatives .

Properties

CAS No.

176036-37-6

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

5-(carboxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

LIZWYFXJOOUDNV-UHFFFAOYSA-N

SMILES

C1CC(NC1CC(=O)O)C(=O)O

Canonical SMILES

C1CC(NC1CC(=O)O)C(=O)O

Synonyms

2-Pyrrolidineaceticacid,5-carboxy-(9CI)

Origin of Product

United States

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